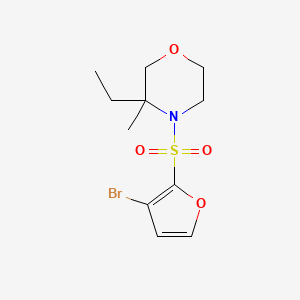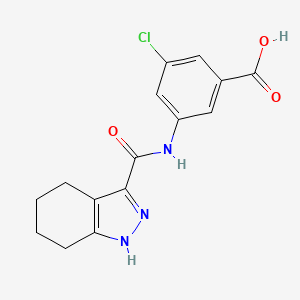
4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine involves the inhibition of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes. 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes are activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, they phosphorylate various target proteins, leading to downstream signaling events. Inhibition of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes by 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine leads to the suppression of downstream signaling events, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine has potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is its potency as a 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine inhibitor. It has been shown to be more potent than other 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine inhibitors, making it a valuable tool for studying 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine signaling pathways. However, its potency also presents a challenge in terms of determining the optimal concentration for use in experiments. Another limitation of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
Future research on 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine could focus on its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, further studies could investigate the optimal concentration and dosing regimens for use in experiments. Finally, the development of more soluble analogs of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine could improve its utility as a research tool.
Synthesemethoden
The synthesis of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine is a complex process that involves several steps. The first step involves the reaction of 3-ethyl-3-methylmorpholine with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 3-bromofuran-2-sulfonyl chloride to form the desired product. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes, which play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-(3-Bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine enzymes are also implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-(3-bromofuran-2-yl)sulfonyl-3-ethyl-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-3-11(2)8-16-7-5-13(11)18(14,15)10-9(12)4-6-17-10/h4,6H,3,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKMYBIDSJARDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1S(=O)(=O)C2=C(C=CO2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)


![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7450089.png)
![4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B7450093.png)
![4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B7450100.png)
![2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
![N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7450137.png)